Enantiomeric Configuration: (7R) vs. (7S) – Absolute Stereochemistry Dictates Downstream Chiral Drug Candidate Identity
The (7R)-configured enantiomer (CAS 2198942-37-7) and the (7S)-configured enantiomer (CAS 2514705-26-9) are chemically identical (same molecular formula C₁₁H₂₁ClN₂O₂, same MW 248.75) but represent non-superimposable mirror images that produce diastereomeric products when incorporated into chiral environments . The (7R) enantiomer is supplied at ≥97% purity (Aladdin) to 98% purity (CymitQuimica/Fluorochem), while the (7S) enantiomer is also available at 98% purity (Leyan) . In the asymmetric synthesis patent literature, enantiopure 2-azaspiro[3.3]heptane building blocks are used to construct stereochemically defined drug candidates where the spiro carbon serves as a chiral center; using the wrong enantiomer would invert the three-dimensional presentation of the amine-derived substituent, potentially abolishing target engagement or generating an undesired stereoisomer requiring separation [1].
| Evidence Dimension | Absolute stereochemistry at the C-7 (C-5) position of the 2-azaspiro[3.3]heptane scaffold |
|---|---|
| Target Compound Data | (7R) configuration; CAS 2198942-37-7; [α]D not publicly reported; purity 97–98% |
| Comparator Or Baseline | (7S) configuration; CAS 2514705-26-9; purity 98% (Leyan); racemic mixture CAS 1801767-45-2; purity 95–97% |
| Quantified Difference | Opposite absolute configuration leads to formation of enantiomeric/diastereomeric products upon coupling; racemic mixture requires chiral separation post-synthesis |
| Conditions | Chiral building block for asymmetric synthesis of drug candidates; stereochemistry assigned by X-ray crystallography of derivatives |
Why This Matters
Procurement of the correct enantiomer eliminates the need for chiral chromatographic separation downstream and ensures the intended stereochemical outcome in structure–activity relationship (SAR) studies.
- [1] Reddy LR, et al. (Assignee: Laurus Labs Ltd). An Improved Asymmetric Synthesis of Azaspiro Compounds. US Patent US11401273B2, 2022. https://patents.google.com/patent/US11401273B2/en View Source
